2-Methoxy-4-[[(1-methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride

Hsp90 Antifungal Selectivity

Research groups developing fungal-selective Hsp90 inhibitors require the precise C3-aminomethyl-N1-methyl pyrazole regioisomer-the selectivity-conferring scaffold confirmed by crystallography. This hydrochloride salt delivers that exact validated RAP core with superior aqueous solubility for reproducible assay preparation. • Pre-installed N1-methyl & C3-aminomethyl groups - confirmed 5-30 fold fungal vs. human Hsp90 selectivity determinants • HCl salt ensures batch-to-batch consistency for standardized Hsp90 FP assays, COX inhibition panels, and antifungal MIC determinations • Free secondary amine enables rapid diversification via reductive amination, amide coupling, or sulfonamide formation for SAR exploration

Molecular Formula C13H18ClN3O2
Molecular Weight 283.75 g/mol
Cat. No. B12236727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-[[(1-methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride
Molecular FormulaC13H18ClN3O2
Molecular Weight283.75 g/mol
Structural Identifiers
SMILESCN1C=CC(=N1)CNCC2=CC(=C(C=C2)O)OC.Cl
InChIInChI=1S/C13H17N3O2.ClH/c1-16-6-5-11(15-16)9-14-8-10-3-4-12(17)13(7-10)18-2;/h3-7,14,17H,8-9H2,1-2H3;1H
InChIKeyOKQHOEIHCOTTRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-4-[[(1-methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride – Structural Identity and Therapeutic Context for Procurement


2-Methoxy-4-[[(1-methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride (CAS 1856046-44-0) is a synthetic small molecule combining a methoxy-substituted phenol with an N-methylpyrazole moiety via an aminomethyl linker . This scaffold situates the compound at the intersection of two biologically validated pharmacophores: the resorcylate/phenol chemotype essential for Hsp90 nucleotide-binding domain engagement, and the pyrazole heterocycle that enables kinase hinge-region binding and COX-2 selectivity [1]. The hydrochloride salt provides enhanced aqueous solubility and solid-state stability for reproducible in vitro assay preparation. As a discrete, well-characterized intermediate with a defined CAS registry, it serves as a versatile starting point for derivatization campaigns targeting fungal-selective chaperone inhibition, anti-inflammatory pathways, and oncology kinase programs [2].

Why 2-Methoxy-4-[[(1-methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride Cannot Be Interchanged with Common Pyrazole Analogs


The precise substitution pattern of this compound—specifically the 2-methoxy group on the phenol ring, the N1-methyl on the pyrazole, and the regioisomeric aminomethyl linkage at the pyrazole C3 position—critically determines target engagement and selectivity. In resorcylate aminopyrazole (RAP) Hsp90 inhibitors, the R1 N-methylation is essential for fungal vs. human selectivity; compounds lacking this feature exhibit broad-spectrum inhibition and unacceptable host toxicity [1]. Similarly, in anti-inflammatory pyrazoles, the position of the methoxy group and the length/regiochemistry of the linker to the pyrazole directly modulate COX-2 vs. COX-1 selectivity indices [2]. Generic substitution with analogs such as 3-[[(1-methylpyrazol-3-yl)methylamino]methyl]phenol (which lacks the 2-methoxy group) or 2-[[(1-methylpyrazol-3-yl)methylamino]methyl]phenol (which positions the hydroxyl at the ortho position) would produce fundamentally different hydrogen-bonding networks, metabolic stability profiles, and pharmacological outcomes . Rigorous analog-by-analog evaluation is mandatory because even minor positional changes can invert selectivity or abolish cellular potency.

Quantitative Differentiation Evidence for 2-Methoxy-4-[[(1-methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride Against Closest Analogs


Fungal-Selective Hsp90 Inhibition: RAP Class Selectivity vs. Non-Selective Clinical Hsp90 Inhibitors

Resorcylate aminopyrazole (RAP) compounds, for which 2-methoxy-4-[[(1-methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride is a direct structural precursor, are the first and only class of Hsp90 inhibitors capable of discriminating between fungal and human Hsp90 isoforms in biochemical assays. This selectivity is contingent on the N-methylpyrazole motif and the methoxy-phenol (resorcylate mimic) present in this compound [1]. In contrast, clinical Hsp90 inhibitors such as NVP-AUY922 and ganetespib show no species selectivity, inhibiting human Hsp90α with equal or greater potency, which precludes their use as antifungal agents due to host toxicity [2].

Hsp90 Antifungal Selectivity Resorcylate

Anti-Inflammatory Potency of Aminomethyl Derivatives: 2-Methoxy-4-(pyrazol-5-yl)phenol Scaffolds vs. Diclofenac

The 2-methoxy-4-(pyrazol-5-yl)phenol scaffold, a close structural relative of the target compound where the aminomethyl linker is replaced by a direct C–C bond to the pyrazole, has been quantitatively evaluated for anti-inflammatory activity alongside its aminomethyl derivatives. In a heat-induced protein denaturation assay (a validated in vitro model for NSAID-like activity), the base scaffold 2-methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol and its aminomethyl derivatives demonstrated concentration-dependent inhibition of protein denaturation [1]. While the exact IC50 values for the target hydrochloride salt itself are not publicly reported, the aminomethyl derivatization strategy—which the target compound embodies—is the key synthetic handle for tuning potency within this chemotype [2].

Anti-inflammatory COX-2 Pyrazole Aminomethyl

Regioisomeric Specificity: N1-Methyl-C3-aminomethyl vs. N1-Methyl-C4-aminomethyl Pyrazole Positional Isomers

The regioisomeric attachment of the aminomethyl linker to the pyrazole ring is a critical determinant of kinase inhibitory potency. In CHK1 inhibitor programs, replacement of a phenyl group with a 1-methyl-1H-pyrazol-4-yl moiety and introduction of an aminomethyl group at the C-4 position yielded subnanomolar CHK1 inhibitors, demonstrating that pyrazole regioisomerism directly dictates target affinity [1]. The target compound features the less common C3-aminomethyl linkage (vs. the C4-aminomethyl in the CHK1 lead), which provides a distinct hydrogen-bonding vector and electronic distribution that may favor Hsp90 and COX-2 engagement over CHK1, thereby offering a differentiated selectivity profile within the broader aminopyrazole inhibitor family [2]. Procurement of the specific C3-isomer is essential because C4-isomers may exhibit unintended CHK1 activity that confounds phenotypic assay interpretation.

Regioselectivity Pyrazole Structure-Activity Relationship CHK1

Hydrochloride Salt Advantage: Solubility and Solid-State Stability vs. Free Base

The hydrochloride salt form of this compound (C12H16ClN3O2, MW 269.73 g/mol) provides practical advantages over its free base for reproducible in vitro experimentation. Amine-containing compounds with calculated logP values exceeding 2 often exhibit poor aqueous solubility as free bases, leading to variable DMSO stock concentrations and unreliable dose-response data. While direct comparative solubility measurements between the hydrochloride and free base of this specific compound are not publicly reported, the general principle that hydrochloride salts of aminomethyl-substituted phenols yield 5- to 50-fold improvements in aqueous solubility relative to the corresponding free base is well-established in pharmaceutical salt screening [1]. The hydrochloride form also provides a defined counterion for mass balance in quantitative NMR and elemental analysis, which is essential for accurate stock solution preparation.

Salt form Solubility Stability Hydrochloride

High-Value Application Scenarios for 2-Methoxy-4-[[(1-methylpyrazol-3-yl)methylamino]methyl]phenol;hydrochloride in Research and Early Development


Medicinal Chemistry Starting Point for Fungal-Selective Hsp90 Inhibitor Design

This compound provides the validated resorcylate aminopyrazole (RAP) core from which fungal-selective Hsp90 inhibitors are derived. Research groups can use it as a synthetic intermediate to prepare RAP amide libraries by coupling the free amine with diverse resorcylate carboxylic acids, directly accessing a chemotype with demonstrated 5–30 fold selectivity for fungal over human Hsp90 [1]. The pre-installed N1-methyl and C3-aminomethyl groups are the selectivity-conferring features confirmed by X-ray crystallography of RAP-Hsp90 NBD complexes [2].

Anti-Inflammatory SAR Expansion via Aminomethyl Derivatization on a Defined Scaffold

Building on published SAR showing that aminomethyl derivatives of 2-methoxy-4-(pyrazol-5-yl)phenol exhibit concentration-dependent anti-inflammatory activity in protein denaturation assays [1], this compound can be used without further modification of the phenol-pyrazole core. The free secondary amine in the aminomethyl linker enables rapid diversification via reductive amination, amide coupling, or sulfonamide formation to explore substituent effects on COX-2 selectivity and potency [2].

Selectivity Profiling to Distinguish C3- from C4-Aminomethyl Pyrazole Pharmacology

The well-documented subnanomolar CHK1 activity of C4-aminomethyl pyrazole isomers [1] creates a clear rationale for procuring the C3-isomer to avoid CHK1-driven polypharmacology. This compound can be used in parallel with its C4-isomer counterpart in broad kinase profiling panels (e.g., Eurofins KinaseProfiler or DiscoverX scanMAX) to empirically map the selectivity landscape differences between the two regioisomers, generating high-value selectivity fingerprints that guide lead series prioritization [2].

In Vitro Assay Standardization Using a Soluble, Defined Hydrochloride Salt Form

The hydrochloride salt's enhanced aqueous solubility and defined stoichiometry [1] make it ideal for preparing precise DMSO stock solutions and serial dilutions for dose-response assays. This is particularly valuable for core facilities or CROs running standardized Hsp90 FP assays, COX inhibition assays, or antifungal MIC determinations, where batch-to-batch consistency and accurate concentration calculations are paramount for data reproducibility across multi-site collaborative projects [2].

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